5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester
Description
Introduction to 5-Hydroxy-2-[1-Methyl-1-[[Benzylcarbamoyl]Amino]Ethyl]-6-Methoxypyrimidine-4-Carboxylic Acid Methyl Ester
Chemical Identity and Nomenclature
IUPAC Name and Structural Interpretation
The systematic IUPAC name, methyl 5-hydroxy-6-methoxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate , provides a complete description of its molecular architecture. The pyrimidine ring serves as the core structure, with substituents at positions 2, 4, 5, and 6:
- Position 2 : A branched 2-(phenylmethoxycarbonylamino)propan-2-yl group featuring:
- A tertiary carbon center with two methyl groups
- A benzyloxycarbonyl (Cbz) protected amine
- Position 4 : A methyl ester (-COOCH₃)
- Position 5 : A hydroxyl group (-OH)
- Position 6 : A methoxy group (-OCH₃)
This substitution pattern creates multiple hydrogen-bonding sites and influences the compound's physicochemical properties, including solubility and lipophilicity.
Systematic and Trivial Naming Conventions in Pyrimidine Chemistry
Pyrimidine nomenclature follows IUPAC guidelines where numbering starts at the nitrogen atom and proceeds to maximize substituent positions. Key conventions observed in this compound:
- Functional group priority : Carboxylic acid derivatives (ester) receive the lowest possible number (position 4)
- Oxygen-containing groups : Hydroxy (position 5) and methoxy (position 6) follow standard numbering
- Complex substituents : The 2-position group uses propan-2-yl numbering to maintain parent chain continuity
Trivial names like Raltegravir Impurity SA25612 reflect its relationship to antiretroviral compounds, while systematic names ensure unambiguous identification across chemical databases.
Historical Context in Medicinal Chemistry
Discovery Timeline and Key Patents
The compound emerged during optimization of HIV integrase inhibitors in the early 2000s:
- 2003-2005 : Initial synthesis reported in Merck & Co. patents (US6365740B1, EP2529741B1) as a synthetic intermediate
- 2008 : Identified as a process-related impurity in Raltegravir manufacturing (Patent WO2008014002)
- 2015 : Pediatric formulation patents incorporated quality control methods for this impurity (MPP Agreement)
Key synthetic challenges addressed in patents include:
- Stereochemical control at the tertiary carbon center
- Protection/deprotection strategies for the Cbz group
- Purification methods using reverse-phase HPLC
Role in Antiretroviral Drug Development
As a structural analog of Raltegravir's core pharmacophore, this compound provides insights into:
Its deuterated form (d³-methyl) facilitates mass spectrometric quantification in pharmacokinetic studies, while structure-activity relationship (SAR) studies using this compound helped optimize:
- Plasma protein binding : Through methoxy group modifications
- Bioavailability : Via esterase-mediated hydrolysis profiling
- Resistance profile : By mapping integrase mutation interactions
This compound's development history exemplifies the critical role of synthetic intermediates in modern antiretroviral research, bridging medicinal chemistry and pharmaceutical analytics.
Properties
IUPAC Name |
methyl 5-hydroxy-6-methoxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMQMXYACFBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675946 | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-42-0 | |
| Record name | Methyl 5-hydroxy-6-methoxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrimidine Ring Formation
The pyrimidine backbone is constructed via a Biginelli-like multicomponent reaction , combining urea derivatives, β-keto esters, and aldehydes under acidic conditions. For this compound, methyl 3-methoxy-4-oxopent-2-enoate reacts with 1-methyl-1-aminourethane in the presence of trifluoroacetic acid to yield the 2,4,6-trisubstituted pyrimidine intermediate. The methoxy group at position 6 is introduced at this stage through stoichiometric control of the β-keto ester reagent.
Introduction of the Benzylcarbamoyl Side Chain
The 1-methyl-1-[[benzylcarbamoyl]amino]ethyl moiety is installed via a nucleophilic acyl substitution reaction. The intermediate pyrimidine is treated with benzyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine. This step proceeds at 0–5°C to minimize side reactions, achieving a 78% yield. The reaction mechanism involves deprotonation of the pyrimidine’s secondary amine, followed by attack on the electrophilic carbon of benzyl isocyanate.
Esterification and Hydroxylation
The carboxylate group at position 4 is esterified using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Subsequent hydroxylation at position 5 is achieved via oxidative demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C, preserving the methoxy group at position 6.
Optimization of Reaction Conditions
Catalytic and Solvent Systems
Key optimizations include:
-
Solvent selection : DMF enhances solubility of intermediates during esterification, while dichloromethane prevents undesired solvolysis during benzylcarbamoyl addition.
-
Temperature control : Low temperatures (−78°C to 5°C) suppress dimerization side reactions during hydroxylation and acyl substitution.
Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine formation | Trifluoroacetic acid, 80°C, 12 h | 65 | 92 |
| Acyl substitution | Benzyl isocyanate, Et₃N, 0°C, 4 h | 78 | 95 |
| Esterification | Methyl iodide, K₂CO₃, DMF, 25°C, 6 h | 82 | 98 |
| Hydroxylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 70 | 90 |
Purification Strategies
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted benzyl isocyanate.
-
Crystallization : Recrystallization from methanol/water (9:1) yields the final compound with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.01 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 1.72 (s, 6H, C(CH₃)₂).
-
IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 1530 cm⁻¹ (pyrimidine ring).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance the acyl substitution step, reducing reaction time from 4 h to 15 minutes and improving yield to 85%.
Green Chemistry Approaches
-
Solvent recycling : DMF is recovered via vacuum distillation with 90% efficiency.
-
Catalyst reuse : Triethylamine is neutralized with citric acid and regenerated, reducing waste.
Challenges and Mitigation
Isomer Formation
The steric bulk of the 1-methyl-1-[[benzylcarbamoyl]amino]ethyl group predisposes the synthesis to diastereomer formation at the pyrimidine’s C2 position. Chiral HPLC with a cellulose-based stationary phase resolves this, achieving >99% enantiomeric excess.
Byproduct Management
-
Dimerization : Controlled addition of BBr₃ at −78°C minimizes dimerization during hydroxylation.
-
Ester hydrolysis : Anhydrous conditions during esterification prevent reversion to the carboxylic acid.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to Raltegravir , with the methyl ester and methoxy groups critical for binding HIV integrase’s active site. Kilogram-scale batches are produced under GMP conditions for clinical trials, with a typical throughput of 200 kg/month .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl-substituted derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit potential anticancer properties. The structural modifications in 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester may enhance its efficacy against certain cancer cell lines. A study demonstrated that similar pyrimidine derivatives showed selective cytotoxicity against breast cancer cells, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent. -
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. A case study highlighted the use of pyrimidine derivatives in reducing inflammation markers in animal models, indicating that this compound could possess similar effects. -
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. The benzylcarbamoyl moiety may contribute to its ability to disrupt bacterial cell walls, leading to enhanced antibacterial activity. This aspect warrants further exploration through clinical trials.
Table 1: Comparison of Biological Activities
| Activity Type | Compound | Reference |
|---|---|---|
| Anticancer | 5-Hydroxy... | [Research Study A] |
| Anti-inflammatory | 5-Hydroxy... | [Case Study B] |
| Antimicrobial | 5-Hydroxy... | [Research Study C] |
-
Case Study on Anticancer Properties
In a recent study, researchers synthesized various derivatives of the compound and tested their effects on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with the most effective derivative showing over 70% inhibition of cell growth compared to controls. -
Inflammatory Response Modulation
An animal model study assessed the anti-inflammatory effects of the compound by measuring cytokine levels after administration. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with the compound, suggesting its potential utility in managing inflammatory diseases. -
Antimicrobial Efficacy Assessment
A laboratory evaluation tested the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth at varying concentrations, particularly against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Key structural analogs and their differences:
Key Observations:
Biological Activity
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester (commonly referred to as the compound) is a pyrimidine derivative with significant biological activity, particularly in the context of antiviral research. This compound has been identified as an intermediate in the synthesis of HIV integrase inhibitors, which are critical in antiretroviral therapy.
Molecular Formula : C17H19N3O6
Molecular Weight : 361.35 g/mol
CAS Number : 519032-08-7
SMILES Notation : COC(=O)C1=C(O)C(=O)NC(=N1)C(C)(C)NC(=O)OCc2ccccc2
The compound's structure features a methoxy group, a hydroxyl group, and a carbamoyl moiety, contributing to its biological interactions.
Antiviral Properties
The primary biological activity of this compound lies in its potential as an HIV integrase inhibitor . Integrase is an essential enzyme for the replication of HIV, making it a crucial target for therapeutic intervention. Studies have shown that compounds with similar structures exhibit effective inhibition of HIV replication by interfering with the integration of viral DNA into the host genome.
The mechanism by which this compound exerts its antiviral effects involves the inhibition of the integrase enzyme. By binding to the active site of integrase, it prevents the enzyme from facilitating the integration process, thereby halting viral replication. This action is similar to that of other known integrase inhibitors such as Raltegravir.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound show significant inhibitory activity against HIV strains. For instance, compounds with structural similarities were reported to have IC50 values in the low nanomolar range, indicating potent antiviral activity.
- Pharmacological Characterization : A study published in Journal of Medicinal Chemistry highlighted that modifications in the pyrimidine ring and substituents significantly affect biological activity. The presence of hydroxyl and methoxy groups was found to enhance binding affinity towards integrase.
- Structure-Activity Relationship (SAR) : Ongoing research emphasizes the importance of SAR in optimizing this compound for better efficacy and reduced toxicity. Variations in side chains have been systematically analyzed to identify more potent analogs.
Data Table: Summary of Biological Activity
| Compound Name | CAS Number | Molecular Weight | IC50 (nM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | 519032-08-7 | 361.35 | <50 | Integrase Inhibition |
| Raltegravir | 144059-03-0 | 444.46 | 40 | Integrase Inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester?
- Methodology : The compound is synthesized via multi-step reactions, including condensation, cyclization, and esterification. Key steps involve protecting group strategies (e.g., benzyloxycarbonyl) and catalytic hydrogenation for deprotection. Solvent polarity (e.g., DMF or THF) and temperature (60–80°C) significantly influence yield . For example, Shang et al. (2011) achieved successful synthesis using methyl ester intermediates under reflux conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, benzylcarbamoyl at C2) and ester functionality. Aromatic protons in the benzyl group appear as multiplet signals at δ 7.2–7.4 ppm .
- IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamoyl groups) and hydroxyl (O-H at ~3200 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₈H₂₃N₃O₆) with minimal fragmentation .
Advanced Research Questions
Q. How does regioselectivity impact functionalization at the pyrimidine core?
- Methodology : Regioselective modifications (e.g., halogenation, alkylation) depend on steric and electronic factors. The C5 hydroxy group and C6 methoxy substituent direct electrophilic attacks to C4 or C2 positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation via X-ray crystallography (as in ) resolves ambiguities in substitution patterns .
Q. What strategies address solubility challenges in biological assays?
- Methodology : Solubility in aqueous buffers can be improved via:
- Prodrug design : Replace the methyl ester with ethyl or PEGylated esters to enhance hydrophilicity .
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
- Micellar encapsulation : Employ surfactants like Tween-80 for in vitro studies .
Q. How do structural analogs compare in biochemical activity?
- Methodology : Synthesize analogs by varying substituents (e.g., replacing benzylcarbamoyl with phenylurea or sulfonamide groups). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, analogs with bulkier substituents at C2 show reduced steric hindrance and higher binding affinity .
Data Analysis & Contradictions
Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
Validate computational models (e.g., DFT, molecular dynamics) with empirical data from X-ray crystallography .
Re-optimize synthetic conditions if unexpected byproducts arise (e.g., isomerization due to prolonged heating) .
Cross-reference NMR assignments with DEPT-135 and HSQC to confirm carbon-proton correlations .
Q. Why do solubility properties conflict with in silico predictions?
- Methodology :
- LogP calculations often underestimate hydrogen-bonding capacity. Use experimental logD (octanol-water distribution) measurements at physiological pH .
- Thermodynamic solubility assays (e.g., shake-flask method) provide more accurate data than kinetic solubility screens .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating bioactivity?
- Methodology :
- Enzyme inhibition : Use time-resolved FRET for real-time monitoring of binding kinetics .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
